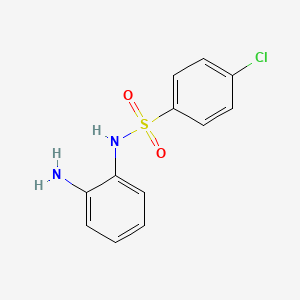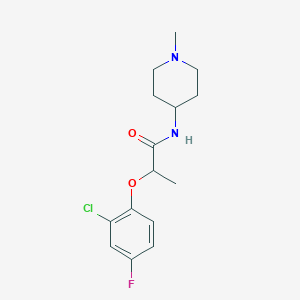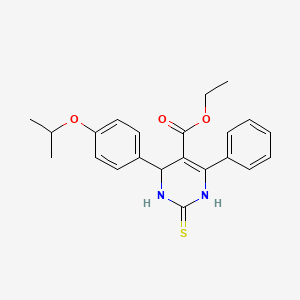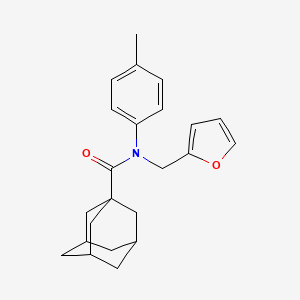![molecular formula C13H16Cl3NO2 B5067578 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine](/img/structure/B5067578.png)
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, also known as TRPM, is a synthetic compound that is commonly used in scientific research. It is a morpholine derivative that has been synthesized for its potential use as a selective antagonist of the transient receptor potential melastatin (TRPM) ion channels. In
Mécanisme D'action
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine acts as a competitive antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, binding to the channels and preventing the influx of calcium ions. This inhibition of calcium influx has been shown to have a variety of effects on cellular signaling pathways, including the modulation of neurotransmitter release, the regulation of gene expression, and the modulation of ion channel activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine are dependent on the specific biological system being studied. In neuronal systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to modulate pain perception and regulate the release of neurotransmitters. In cardiovascular systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to play a role in regulating blood pressure and heart rate. In immune systems, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been shown to regulate the production of cytokines and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine in lab experiments include its high selectivity for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels, its well-characterized mechanism of action, and its ability to modulate a variety of physiological processes. However, the limitations of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
The future directions for 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine research include the development of more selective and potent 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists, the exploration of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine's role in various biological systems, and the potential therapeutic applications of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine antagonists. Additionally, further research is needed to better understand the potential off-target effects and toxicity of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine, as well as its pharmacokinetic properties in vivo.
Conclusion:
In conclusion, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine is a synthetic compound that has been synthesized for its potential use as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. It has been extensively characterized and has been used in scientific research to better understand the role of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels in various biological systems. While 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has advantages and limitations for lab experiments, its potential therapeutic applications and future directions in research make it an important compound in the field of scientific research.
Méthodes De Synthèse
The synthesis of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine involves the reaction of 2,4,6-trichlorophenol with 3-chloropropylamine in the presence of a base, followed by the addition of morpholine. This method has been optimized for high yield and purity, and the resulting product has been extensively characterized by various analytical techniques.
Applications De Recherche Scientifique
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine has been used in scientific research as a selective antagonist of 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine ion channels. These ion channels are involved in a variety of physiological processes, including pain perception, thermoregulation, and taste sensation. By blocking 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine channels, 4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine can help researchers better understand the role of these channels in various biological systems.
Propriétés
IUPAC Name |
4-[3-(2,4,6-trichlorophenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO2/c14-10-8-11(15)13(12(16)9-10)19-5-1-2-17-3-6-18-7-4-17/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPZIWNAKGZJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,4,6-Trichlorophenoxy)propyl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[4-(1-adamantyl)-2-methylphenyl]amino}methyl)-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5067497.png)


![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)
![2-({1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5067513.png)

![1-(2-chloro-2-propen-1-yl)-7-methyl-3-({[3-(4-morpholinyl)propyl]amino}methyl)-2(1H)-quinolinone](/img/structure/B5067538.png)


![N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5067559.png)

![3-(2-methylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067573.png)

